4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
Description
4-tert-Butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by a benzene ring substituted with a bromo group at position 5, methyl groups at positions 2 and 4, and a sulfonate ester linkage to a 4-tert-butylphenyl group. This structure combines steric bulk (tert-butyl and methyl groups) with electron-withdrawing (bromo) and polar (sulfonate) functionalities, making it a compound of interest in materials science, pharmaceuticals, and host-guest chemistry.
Properties
IUPAC Name |
(4-tert-butylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3S/c1-12-10-13(2)17(11-16(12)19)23(20,21)22-15-8-6-14(7-9-15)18(3,4)5/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQHTLDPAHSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethylbenzene to introduce the bromine atom. This is followed by the sulfonation of the brominated compound to attach the sulfonate group. Finally, the tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as a leaving group in substitution reactions, while the aromatic rings can participate in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, the following structurally analogous compounds are analyzed:
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons
Steric and Solubility Effects The tert-butyl group in this compound enhances solubility in non-polar solvents, similar to 1,2-bis(4-tert-butylphenyl)ethane, which is used as a sensitizer in supercritical CO₂ . However, its bromo and sulfonate groups introduce polarity, differentiating it from purely hydrophobic analogs like 1,2-bis(4-tert-butylphenyl)ethane. AdTPP, with an adamantyl group, exhibits stronger host-guest binding (Kf ~2×10²) than tert-butyl-substituted phosphines (Kf ~10²) due to increased rigidity and surface area . This suggests that replacing tert-butyl with adamantyl in the target compound could amplify host-guest interactions.
Reactivity and Functional Groups The sulfonate ester group in the target compound contrasts with sulfonamide derivatives (e.g., 4-tert-butylbenzenesulfonamide), which are used as pharmaceutical intermediates due to their hydrogen-bonding capabilities . Sulfonate esters are typically more reactive in hydrolysis or nucleophilic substitution, offering pathways for further derivatization. The bromo substituent may confer biological activity, akin to 5-bromo-2'-deoxyuridine (BrdU), which is utilized in cell proliferation assays .
Electrochemical and Photochemical Behavior
- Meso-tetra(4-tert-butylphenyl)porphyrin-cobalt(III) complexes demonstrate catalytic activity in electroreduction processes, highlighting the role of tert-butyl groups in stabilizing metal coordination . The target compound’s tert-butyl and sulfonate groups could similarly influence electrochemical stability in catalytic systems.
Biological Activity
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound classified as an aromatic sulfonate. It possesses a complex structure that includes a tert-butyl group, bromine atom, and sulfonate moiety, making it a subject of interest in various fields including organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to engage in electrophilic and nucleophilic reactions. The sulfonate group serves as a leaving group in substitution reactions, while the aromatic rings can participate in π-π interactions with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Electrophilic Aromatic Substitution : The compound can act as an electrophile, facilitating further reactions that modify biological targets.
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, which may lead to the formation of biologically active derivatives.
Biological Applications
The compound has several notable applications in biological research:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes, providing insights into enzyme kinetics and mechanisms.
- Protein Interaction Studies : The compound's ability to interact with proteins makes it useful for studying protein-ligand interactions and signaling pathways.
- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex organic molecules that may exhibit biological activity.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was quantified using IC50 values, indicating its potential as a lead compound for drug design.
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | 25 |
| CYP3A4 | 15 |
- Protein Binding Affinity : Research indicated that the compound binds to various proteins with high affinity, suggesting its utility in drug delivery systems or as a therapeutic agent.
Comparative Analysis
When compared to similar compounds such as 4-bromo-2,6-di-tert-butylphenol and 2,4-dimethylphenyl sulfonate, this compound exhibits unique reactivity due to its specific substituents. This uniqueness allows it to participate in diverse chemical reactions that are not possible with other similar compounds.
| Compound | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Tert-butyl and bromine substituents enhance reactivity |
| 4-bromo-2,6-di-tert-butylphenol | - | Lacks sulfonate group |
| 2,4-dimethylphenyl sulfonate | - | No tert-butyl or bromine substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
